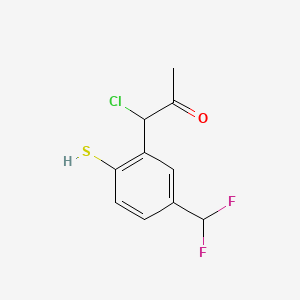
1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and mercapto groups) is synthesized through a series of reactions, such as halogenation and thiolation.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through reactions like Friedel-Crafts acylation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The mercapto group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
1-Chloro-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one:
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: The presence of a fluorine atom instead of a mercapto group results in different chemical properties and biological activities.
Phenylacetone: Although structurally different, phenylacetone shares some similarities in its use as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9ClF2OS |
|---|---|
分子量 |
250.69 g/mol |
IUPAC 名称 |
1-chloro-1-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-4-6(10(12)13)2-3-8(7)15/h2-4,9-10,15H,1H3 |
InChI 键 |
IHDALRJPMGVIHR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
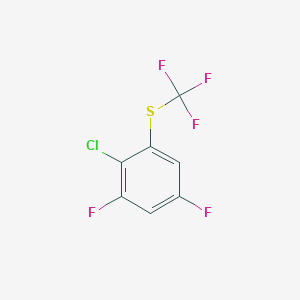
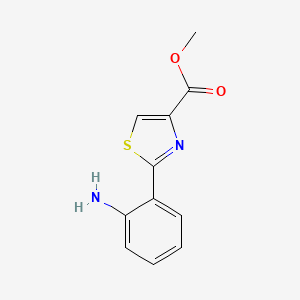

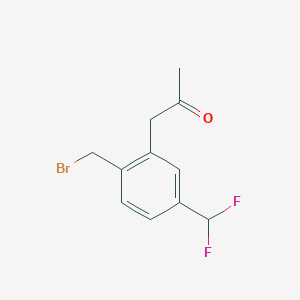
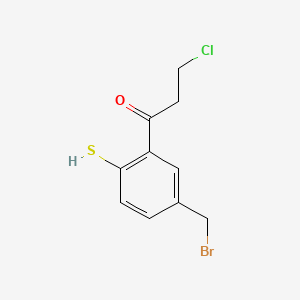
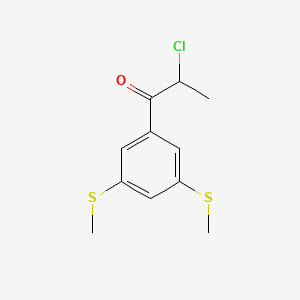

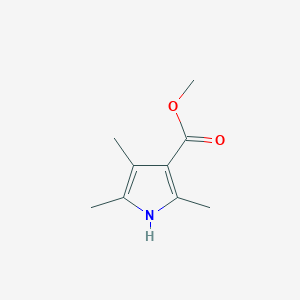
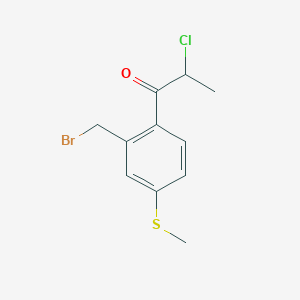
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
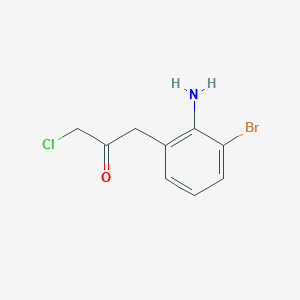
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
